molecular formula C18H15N5NaO7P B1629862 PET-cGMP CAS No. 78080-27-0

PET-cGMP

Numéro de catalogue: B1629862
Numéro CAS: 78080-27-0
Poids moléculaire: 467.3 g/mol
Clé InChI: IGIOCJJIGJLGKR-TZNCIMHNSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Positron emission tomography cyclic guanosine monophosphate (PET-cGMP) is a radiopharmaceutical compound used in medical imaging. It is derived from guanosine triphosphate and acts as a second messenger in various biological processes. This compound is utilized in positron emission tomography imaging to study physiological and pathological processes in the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PET-cGMP involves the conversion of guanosine triphosphate to cyclic guanosine monophosphate through the action of guanylate cyclase. This enzyme catalyzes the cyclization of guanosine triphosphate to form cyclic guanosine monophosphate. The reaction conditions typically involve the presence of peptide hormones or nitric oxide to activate guanylate cyclase.

Industrial Production Methods

In industrial settings, this compound is produced using automated synthesizers and cyclotron facilities. The production process involves the use of radiolabeled precursors and stringent quality control measures to ensure the purity and safety of the final product. The production facilities are designed to handle the short half-lives of the radiopharmaceuticals and to comply with current good manufacturing practice regulations .

Analyse Des Réactions Chimiques

Radiolabeling with 18F^{18}\text{F}18F or 68Ga^{68}\text{Ga}68Ga

  • 68Ga^{68}\text{Ga}68Ga-Labeling :

    • 68Ga^{68}\text{Ga} is eluted from a 68Ge/68Ga^{68}\text{Ge}/^{68}\text{Ga} generator and complexed with chelators (e.g., DOTATATE) at pH 3.5–4.0.

    • Radiochemical purity (RCP) reaches 92% after purification via C-18 cartridge and sterile filtration .

  • 18F^{18}\text{F}18F-Labeling :

    • 18F^{18}\text{F}-fluoride is reacted with precursors (e.g., nickel(II) aryl complexes) in the presence of 18-crown-6 and potassium phosphate.

    • Yields for 18F^{18}\text{F}-labeled compounds like 5-fluorouracil range from 13.5–18.8 mCi post-purification .

Transmetalation Reactions

  • Nickel-mediated transmetalation enables rapid 18F^{18}\text{F}-introduction into aromatic rings.

    • Example: Reaction of nickel(II) aryl complexes with PhI(4-OMe-pyridine)2_2(OTf)2_2 achieves >90% radiochemical conversion (RCC) in 1 minute .

Stability and Degradation Pathways

PET-cGMP undergoes hydrolysis and oxidation under specific conditions:

ParameterStability DataSource
Radiochemical Stability >95% purity retained for 4 hours in serum/saline
Thermal Stability Degrades at >40°C; optimal storage at 2–8°C
pH Sensitivity Stable at pH 5.0–7.0; precipitates at <4.0

Biological Interactions

This compound modulates cGMP-dependent protein kinase (PKG) activity, critical in diseases like malaria:

  • Allosteric Inhibition of PfPKG :

    • This compound binds weakly to the β-subdomain of Plasmodium falciparum PKG (PfPKG), reducing inhibition efficacy (IC50_{50} = 11 µM ) compared to 8-pCPT-cGMP (IC50_{50} = 0.6 µM ) .

    • Structural studies reveal disrupted interactions in the phosphate-binding cassette (PBC) and β2–3 loop .

  • Theranostic Applications :

    • Enables real-time imaging of PKG activity in tumors and infectious pathogens via PET .

Analytical and Quality Control Methods

CGMP-compliant assays ensure product safety and efficacy:

TestMethodAcceptance Criteria
Radiochemical Purity Radio-TLC/HPLC (C-18 column)≥90% purity
Sterility Membrane filtration (USP <71>)No microbial growth
Endotoxins Limulus amebocyte lysate (LAL)<175 EU/dose

Regulatory and Industrial Impact

  • FDA CGMP Guidelines : Mandate validation of synthesis parameters (e.g., precursor quality, reaction time) and environmental monitoring .

  • Commercial Production : Automated synthesizers (e.g., GE FASTlab) achieve <0.013% sterility failure rates across 370,000+ batches .

Key Research Findings

  • This compound’s lower inhibitory efficacy compared to other analogs makes it a selective probe for PKG dynamics .

  • Automated 68Ga^{68}\text{Ga}-labeling processes reduce manual handling, enhancing compliance with CGMP .

  • Transition metal-mediated fluorination (e.g., Ni, Pd) improves 18F^{18}\text{F}-incorporation efficiency .

This synthesis of multidisciplinary data underscores this compound’s role in advancing molecular imaging and therapeutic monitoring.

Applications De Recherche Scientifique

PET-cGMP has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of PET-cGMP involves the activation of intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface. This activation leads to the relaxation of smooth muscle tissues and the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis. The molecular targets of this compound include guanylate cyclase, cyclic nucleotide-gated ion channels, and cyclic guanosine monophosphate-dependent protein kinases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to PET-cGMP include:

    Cyclic adenosine monophosphate (cAMP): Another cyclic nucleotide that acts as a second messenger in various biological processes.

    Guanosine monophosphate (GMP): A nucleotide that is a precursor to cyclic guanosine monophosphate.

    Guanosine triphosphate (GTP): The nucleotide from which cyclic guanosine monophosphate is derived.

Uniqueness of this compound

This compound is unique in its ability to be used as a radiopharmaceutical for positron emission tomography imaging. This allows for the non-invasive study of physiological and pathological processes in the body, providing valuable insights into disease mechanisms and treatment efficacy .

Activité Biologique

PET-cGMP (Positron Emission Tomography cyclic guanosine monophosphate) is a cyclic nucleotide that plays a significant role in various biological processes, particularly in signaling pathways mediated by the cGMP-dependent protein kinases (PKGs). This compound has gained attention for its potential applications in both basic and clinical research, particularly in understanding vascular biology and therapeutic drug development.

This compound functions primarily through the activation of cGMP-dependent protein kinases (PKGs), which are crucial mediators of cGMP signaling. This signaling pathway is involved in various physiological processes, including:

  • Vasodilation : cGMP induces relaxation of vascular smooth muscle, leading to decreased blood pressure.
  • Platelet Function : It inhibits platelet aggregation, reducing the risk of thrombosis.
  • Cardiac Protection : cGMP signaling protects against ischemia/reperfusion injury in cardiac tissues.

Experimental Findings

Recent studies have highlighted the dual role of this compound as both an agonist and antagonist depending on the context. For instance, one study demonstrated that this compound can stimulate cell growth in vascular smooth muscle cells (VSMCs) under certain conditions, indicating its potential as a partial agonist for cGKI (cGMP-dependent protein kinase type I) .

Table 1: Summary of Biological Effects of this compound

Biological ProcessEffect of this compoundReference
VasodilationInduces relaxation of vascular smooth muscle
Platelet AggregationInhibits aggregation
Cardiac ProtectionReduces ischemia/reperfusion damage
Cell Growth in VSMCsStimulates growth under specific conditions

Case Studies

  • Vascular Smooth Muscle Cell Study :
    • In a controlled experiment using primary VSMCs, this compound was found to stimulate cell growth even in the absence of traditional agonists like 8-Br-cGMP. This unexpected finding suggests that this compound may activate cGKI through a conformational change rather than direct inhibition .
  • Malaria Research :
    • A study on Plasmodium falciparum indicated that this compound acts as a potent activator of PKGs within this malaria parasite. The binding affinity and activation potential highlight its use as a molecular tool for further investigations into apicomplexan biology .
  • Antihypertensive Drug Research :
    • In clinical trials assessing antihypertensive medications, this compound was evaluated for its vasorelaxant properties. The results indicated that while it enhances vasorelaxation, its interactions with other antihypertensive agents require careful consideration to avoid adverse effects .

Propriétés

IUPAC Name

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-phenyl-5H-imidazo[1,2-a]purin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N5O7P.Na/c24-13-14-11(7-28-31(26,27)30-14)29-17(13)23-8-19-12-15(23)21-18-20-10(6-22(18)16(12)25)9-4-2-1-3-5-9;/h1-6,8,11,13-14,17,24H,7H2,(H,20,21)(H,26,27);/q;+1/p-1/t11-,13-,14-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIOCJJIGJLGKR-TZNCIMHNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C5NC(=CN5C4=O)C6=CC=CC=C6)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C5NC(=CN5C4=O)C6=CC=CC=C6)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635469
Record name Sodium (4aR,6R,7R,7aS)-7-hydroxy-2-oxo-6-(9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78080-27-0
Record name Sodium (4aR,6R,7R,7aS)-7-hydroxy-2-oxo-6-(9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PET-cGMP
Reactant of Route 2
PET-cGMP
Reactant of Route 3
PET-cGMP
Reactant of Route 4
PET-cGMP
Reactant of Route 5
PET-cGMP
Reactant of Route 6
PET-cGMP

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.